![molecular formula C22H16FN3OS B2821514 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide CAS No. 941869-60-9](/img/structure/B2821514.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
A study highlighted the anticancer potential of related fluorobenzo compounds, which upon modification, showed anticancer activity against human cancer cell lines including lung, breast, and CNS cancers. These compounds exhibit activity at low concentrations compared to the reference drug, indicating their potential in cancer therapy (Hammam et al., 2005).
Antimicrobial Activity
Amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles derived from cinnamamide, have been synthesized and demonstrated strong antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Padmavathi et al., 2011).
Fluorescent and Electrochromic Properties
N,N'-dialkylated and N,N'-dibenzylated dipyridinium thiazolo[5,4-d]thiazole derivatives exhibit strong blue fluorescence and reversible electrochromism, making them suitable for optoelectronic and photochemical applications (Woodward et al., 2017).
Antituberculosis Activity
Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylates have shown promising in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential for antituberculosis drug development (Jeankumar et al., 2013).
Anti-Inflammatory and Antinociceptive Activity
Newer thiazolo[3,2-a]pyrimidines have been evaluated for anti-inflammatory and antinociceptive activities, showing significant potential with lower ulcerogenic activity, suggesting their utility in developing therapeutic agents for inflammation and pain management (Alam et al., 2010).
Potential COVID-19 Inhibitors
A novel series of N-aminothiazole-hydrazineethyl-pyridines targeting the main protease of SARS-CoV-2 demonstrated promising binding energy and stability, suggesting potential for further exploration as COVID-19 inhibitors (Alghamdi et al., 2023).
Fluorescent Iron (III) Probe
Novel fluorescent probes based on benzo[d]thiazole and picolylamine derivatives showed excellent selectivity for iron ions, highlighting their application in detecting iron ions in environmental and biological samples (Wei, 2012).
properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS/c23-18-7-8-19-20(14-18)28-22(25-19)26(15-17-10-12-24-13-11-17)21(27)9-6-16-4-2-1-3-5-16/h1-14H,15H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLWCZNUMCVYCW-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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